molecular formula C14H16N4 B2453536 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2194845-06-0

6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2453536
CAS No.: 2194845-06-0
M. Wt: 240.31
InChI Key: KMYGWMSOJCRZPY-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is a chemical compound for research and development applications. The indole moiety is a privileged structure in medicinal chemistry, known to be associated with a wide range of biological activities. Indole derivatives have demonstrated diverse pharmacological properties in scientific studies, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The specific combination of dihydroindole and dimethylaminopyrimidine groups in this molecule suggests potential for investigation as a core scaffold in drug discovery programs, particularly in the development of new antimicrobial or cytotoxic agents, as similar structural motifs have been explored for these purposes . Researchers are encouraged to consult the relevant scientific literature and patent databases for detailed information on its potential applications and mechanisms of action. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-17(2)13-9-14(16-10-15-13)18-8-7-11-5-3-4-6-12(11)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYGWMSOJCRZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of indoline derivatives with pyrimidine precursors under specific conditions. One common method involves the use of palladium-catalyzed C–H activation of acetylated anilines with epoxides, which proceeds via the formation of a 6,4-palladacycle intermediate . This reaction provides regioselectively functionalized products in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or indoline rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(indolin-1-yl)ethan-1-one
  • 1-phenylpyrrolidin-2-one
  • 1,1-dimethyl-3-phenylurea

Uniqueness

6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various applications .

Biological Activity

The compound 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4C_{12}H_{14}N_{4} with a molecular weight of approximately 226.27 g/mol. The compound features a pyrimidine ring substituted with a 2,3-dihydroindole moiety, which is crucial for its biological interactions.

Research indicates that this compound may act through various mechanisms:

  • Receptor Interaction : It has been reported to interact with orexin receptors (OX1 and OX2), functioning as an antagonist that may influence the sleep/wake cycle .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated in several studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various bacterial strains:

CompoundTarget BacteriaMIC (μg/mL)
This compoundMRSA8
This compoundVRE16

These results suggest that the compound may serve as a promising lead for developing new antimicrobial agents.

Case Studies

  • Study on Antibacterial Activity : A study published in ChemistryOpen evaluated the antibacterial properties of various pyrimidine derivatives, including the target compound. The results demonstrated significant activity against MRSA and VRE, supporting the potential for further development in clinical settings .
  • Pharmacokinetic Studies : Research on similar compounds indicates favorable pharmacokinetic profiles, suggesting that modifications to the structure could enhance bioavailability and therapeutic efficacy .

Q & A

Q. Basic Characterization

  • Structural Elucidation : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the indole ring appear at δ 6.8–7.5 ppm .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and HRMS for exact mass determination (e.g., [M+H]+ calculated: 297.1482) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C under inert atmospheres) .

How can researchers identify biological targets for this compound?

Q. Advanced Target Identification

  • In Vitro Screening : High-throughput assays against kinase panels or GPCRs, with IC50 values calculated using dose-response curves .
  • Biophysical Methods : Surface plasmon resonance (SPR) to measure binding affinity (KD < 1 µM for targets like Aurora kinases) .
  • Structural Biology : Co-crystallization with proteins (e.g., CDK2) to map binding interactions, guided by molecular docking .

How should structure-activity relationship (SAR) studies be designed for this scaffold?

Q. Advanced SAR Design

  • Substituent Variation : Modify the indole’s dihydro group (e.g., fluorination) or pyrimidine’s dimethylamino group to assess potency shifts .
  • Activity Cliffs : Compare analogs (e.g., 6-(indol-1-yl)-N-methylpyrimidin-4-amine) in cellular assays (e.g., antiproliferative activity in HeLa cells) .
  • Meta-Analysis : Use public databases (ChEMBL, PubChem) to cross-reference bioactivity data and identify conserved pharmacophores .

What computational strategies enhance the study of this compound?

Q. Advanced Computational Modeling

  • Docking Simulations : AutoDock Vina or Schrödinger to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate protein-ligand stability under physiological conditions .
  • Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to optimize geometries and predict spectroscopic properties .

How should contradictory data on biological activity be resolved?

Q. Advanced Data Analysis

  • Assay Validation : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Impurity Profiling : LC-MS to rule out degradants or synthetic byproducts affecting activity .
  • Contextual Factors : Account for cell line variability (e.g., p53 status in cancer models) or serum protein binding in IC50 discrepancies .

What methodologies assess the compound’s stability and solubility?

Q. Advanced Physicochemical Profiling

  • Forced Degradation : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, monitored via HPLC .
  • Solubility : PAMPA assay at pH 7.4 (logS ≈ -4.2) or co-solvent systems (e.g., PEG-400) to improve bioavailability .
  • Photostability : ICH Q1B guidelines under UV light (320–400 nm) to evaluate degradation pathways .

How are pharmacokinetic (PK) properties evaluated in preclinical studies?

Q. Advanced PK Profiling

  • In Vitro ADME : Microsomal stability (t1/2 > 30 min in human liver microsomes) and CYP inhibition assays .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound < 5%) .
  • In Vivo PK : Rodent studies with IV/PO dosing (e.g., AUC0–24 = 1500 ng·h/mL) and tissue distribution analysis via LC-MS/MS .

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